molecular formula C15H13BrN2O2 B2794362 N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide CAS No. 103912-34-1

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide

货号: B2794362
CAS 编号: 103912-34-1
分子量: 333.185
InChI 键: AFIDGVUBHNFXLX-RQZCQDPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide (CAS 103912-34-1) is a high-purity synthetic compound supplied as a pharmaceutical intermediate and active pharmaceutical ingredient (API) for research and development . This compound is characterized as a Schiff base, a class of molecules known for their ability to coordinate metal ions and exhibit notable biological activity . The molecule features an intramolecular hydrogen bond between its hydroxy group and imino nitrogen atom, a structural motif that can influence its physicochemical properties and biological interactions . This product is rigorously analyzed to ensure >99% purity, with certification provided by techniques including High Performance Liquid Chromatography (HPLC), Mass Spectrometry (LCMS/GCMS), and NMR spectroscopy . Its primary research applications include use as a key building block in synthetic organic chemistry, medicinal chemistry for the development of new therapeutic agents, and as a reagent in biotechnology . Researchers value this compound for its utility in constructing molecular scaffolds with potential bioactivity, similar to other privileged structures like chalcones which are actively investigated for antibacterial properties against targets such as Staphylococcus aureus . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIDGVUBHNFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminoacetophenone in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.

    Purification: The resulting product is then purified by recrystallization from an appropriate solvent to obtain the pure Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

科学研究应用

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of Schiff bases in biological systems.

作用机制

The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or by interacting with metal ions that are essential for enzyme function.

相似化合物的比较

Structural Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features Reference
N-(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide (Target) C₁₅H₁₃BrN₂O₂ 333.18 5-Bromo, 2-hydroxy, imine, acetamide Bromo + hydroxyl synergy -
N-(4-(Benzylidene-amino)-phenyl)-acetamide C₁₅H₁₄N₂O 238.29 Phenyl, imine, acetamide Lacks halogen/hydroxyl groups
N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Variable ~300–350 Acryloyl, aryl, acetamide α,β-unsaturated ketone instead of imine
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 336.19 4-Bromo, methoxy, ether linkage Structural mimic of benzylpenicillin
N-[(4{[(Z)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]acetamide C₁₅H₁₄N₂O₃S 326.35 Sulfonyl, 4-hydroxy, imine, acetamide Enhanced acidity for corrosion inhibition
N-(4-{[(E)-(5-nitro-2-thienyl)methylidene]amino}phenyl)acetamide C₁₃H₁₁N₃O₃S 289.31 5-Nitrothienyl, imine, acetamide Strong electron-withdrawing nitro group
N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)acetamide C₁₅H₁₃BrN₂O 317.18 4-Bromo, imine, acetamide Lacks hydroxyl group

Key Observations :

  • The target compound’s 5-bromo-2-hydroxyphenyl group is unique among analogs, combining halogen bonding (bromo) and hydrogen bonding (hydroxy) .
  • Replacement of the imine with an acryloyl group (as in ) introduces conjugation, altering electronic properties and reactivity .
  • Sulfonyl-containing analogs () exhibit higher acidity, making them suitable for non-pharmacological applications like corrosion inhibition .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., ) but reduces lipophilicity relative to bromo-only derivatives () .
  • Stability : The electron-withdrawing bromo substituent stabilizes the imine bond against hydrolysis, whereas nitro groups () further enhance stability but may reduce bioavailability .
Table 2: Reported Bioactivities of Related Compounds
Compound Class Bioactivity/Application Mechanism/Notes Reference
Target Compound Not explicitly reported Hypothesized antimicrobial/antioxidant -
N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Antileishmanial (IC₅₀: 2–10 µM) Aryl group diversity modulates efficacy
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Antimicrobial Structural similarity to benzylpenicillin
Quinoline-Schiff base hybrids Antimalarial (IC₅₀: <1 µM) Bromo and quinoline enhance Plasmodium inhibition
Sulfonyl-Schiff bases Corrosion inhibition (efficiency: >90%) Adsorption on metal surfaces via sulfonyl and imine

Insights :

  • The target compound’s bromo and hydroxyl groups may synergize for dual bioactivity, such as antimicrobial (bromo) and antioxidant (hydroxyl) effects.

生物活性

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide, also known by its CAS number 103912-34-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H14BrN2O2, with a molecular weight of 380.24 g/mol. The compound features a bromo-substituted phenolic moiety which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H14BrN2O2
Molecular Weight380.24 g/mol
CAS Number103912-34-1
InChI KeyDOHRCNSKBVADNE-LPYMAVHISA-N

Research indicates that compounds with similar structural characteristics often exhibit antiproliferative properties against various cancer cell lines. The presence of halogen atoms, such as bromine in this compound, has been linked to enhanced biological activity. For instance, studies have shown that bromo-substituted compounds can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, which measures cell viability based on cellular protein content.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
A-54915.0
HT-29 (colon)10.0

These results indicate that the compound has potent activity against these cancer lines, suggesting its potential as a lead compound in anticancer drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals critical insights into how structural modifications can influence biological activity.

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and electron-withdrawing properties, which can increase the compound's binding affinity to target proteins involved in cancer cell proliferation.
  • Hydroxyl Group : The hydroxyl group at the 5-position on the phenyl ring contributes to hydrogen bonding interactions with biological targets, enhancing solubility and bioavailability.
  • Amino Group : The amino group facilitates interactions with various biomolecules, potentially increasing the selectivity of the compound towards specific cancerous pathways.

Case Studies

Several studies have documented the biological activity of similar compounds:

  • A study published in Bioorganic Chemistry reported that molecules bearing halogen atoms showed excellent inhibitory potential against HeLa and A-549 cells, reinforcing the importance of substituents in modulating biological effects .
  • Another investigation highlighted that derivatives with varying electron-donating and withdrawing groups exhibited distinct antiproliferative activities against multiple cancer cell lines . This underscores the necessity for further optimization of this compound to enhance its therapeutic efficacy.

常见问题

Q. What are the optimal synthetic routes for preparing N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a Schiff base formation between 5-bromo-2-hydroxybenzaldehyde and 4-aminoacetophenone derivatives. Key steps include:
  • Condensation : Use methanol or ethanol as solvents under reflux (60–80°C) with catalytic acetic acid to facilitate imine bond formation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.
  • Critical Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1 aldehyde:amine), and inert atmosphere (N₂) to prevent oxidation .
  • Yield Optimization : Adjusting solvent polarity and temperature gradients during recrystallization improves crystallinity and purity (≥95%) .

Q. How can structural integrity and purity of the compound be confirmed using spectroscopic methods?

  • Methodological Answer : Use a combination of techniques:
  • NMR :
  • ¹H NMR : Confirm the presence of the imine proton (δ 8.3–8.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide methyl group (δ 2.1 ppm).
  • ¹³C NMR : Identify the carbonyl carbon (δ 168–170 ppm) and imine carbon (δ 155–160 ppm).
  • IR : Detect C=N stretch (1620–1640 cm⁻¹) and O–H (phenolic, 3200–3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks ([M+H]⁺ expected at m/z ~375–380 for C₁₅H₁₂BrN₂O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) for this compound?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer, S. aureus for antimicrobial) and control compounds (e.g., doxorubicin, ciprofloxacin) to normalize results.
  • Mechanistic Profiling : Perform enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and apoptosis markers (caspase-3/7) to clarify primary bioactivity .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., bromine substitution vs. chlorine) to isolate structural determinants of activity .

Q. How does the spatial configuration (E/Z isomerism) of the imine bond influence bioactivity, and how can isomers be characterized?

  • Methodological Answer :
  • Isomer Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) or chiral column chromatography to resolve E/Z isomers.
  • Characterization :
  • NOESY NMR : Detect spatial proximity between imine protons and adjacent aromatic protons to confirm E-configuration.
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign geometry (as in related Schiff base compounds) .
  • Bioactivity Comparison : Test isomers in parallel assays; E-isomers often show higher stability and target affinity due to reduced steric hindrance .

Q. What are the challenges in analyzing degradation products under physiological conditions, and how can they be addressed?

  • Methodological Answer :
  • Simulated Conditions : Incubate the compound in PBS (pH 7.4, 37°C) or liver microsomes to mimic metabolic breakdown.
  • Analytical Workflow :
  • LC-MS/MS : Identify hydrolyzed products (e.g., free acetamide or phenolic fragments) using fragmentation patterns.
  • Stability Studies : Monitor pH-dependent hydrolysis (e.g., accelerated degradation at pH <3 or >10) .
  • Mitigation Strategies : Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to stabilize the imine bond .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。